molecular formula C15H13N3O3 B2458072 1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide CAS No. 1210406-59-9

1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2458072
CAS No.: 1210406-59-9
M. Wt: 283.287
InChI Key: PDARWWUBJHKQAB-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a chromenone moiety fused with a pyrazole ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of 3-acetyl-2H-chromen-2-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product isolation. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(2-oxo-2H-chromen-4-yl)-1H-pyrazole-5-carboxamide
  • 1-ethyl-N-(6-nitro-2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide

Uniqueness

1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of chromenone and pyrazole moieties makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-ethyl-N-(2-oxochromen-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-18-12(7-8-16-18)14(19)17-11-9-10-5-3-4-6-13(10)21-15(11)20/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDARWWUBJHKQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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